2-(3-((tert-Butoxycarbonyl)amino)piperidin-1-yl)acetic acid
Overview
Description
2-(3-((tert-Butoxycarbonyl)amino)piperidin-1-yl)acetic acid is a chemical compound that features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and an acetic acid moiety. This compound is often used in organic synthesis and medicinal chemistry due to its versatile functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((tert-Butoxycarbonyl)amino)piperidin-1-yl)acetic acid typically involves the following steps:
Protection of the Amino Group: The amino group on the piperidine ring is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Acetic Acid Moiety: The protected piperidine is then reacted with bromoacetic acid or its derivatives under basic conditions to introduce the acetic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-((tert-Butoxycarbonyl)amino)piperidin-1-yl)acetic acid can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed using acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: The acetic acid moiety can participate in esterification or amidation reactions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the functional groups present.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Substitution: Alcohols or amines in the presence of coupling agents like EDCI or DCC
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4)
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4)
Major Products Formed
Deprotection: Piperidin-1-yl acetic acid
Substitution: Esters or amides of piperidin-1-yl acetic acid
Oxidation: Carboxylic acids or ketones
Reduction: Alcohols or amines
Scientific Research Applications
2-(3-((tert-Butoxycarbonyl)amino)piperidin-1-yl)acetic acid is used in various scientific research applications:
Chemistry: As a building block in organic synthesis and for the preparation of more complex molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-((tert-Butoxycarbonyl)amino)piperidin-1-yl)acetic acid depends on its use. In organic synthesis, it acts as a precursor or intermediate. In biological systems, it may interact with enzymes or receptors, depending on the functional groups present after further modifications.
Comparison with Similar Compounds
Similar Compounds
2-(1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid: Used as a rigid linker in PROTAC development.
1-Boc-4-piperidineacetic acid: Another Boc-protected piperidine derivative.
Uniqueness
2-(3-((tert-Butoxycarbonyl)amino)piperidin-1-yl)acetic acid is unique due to its specific substitution pattern, which provides distinct reactivity and applications in synthesis and research.
Properties
IUPAC Name |
2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]acetic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)13-9-5-4-6-14(7-9)8-10(15)16/h9H,4-8H2,1-3H3,(H,13,17)(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLJZVODYVORIOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701169717 | |
Record name | 1-Piperidineacetic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701169717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1353972-52-7 | |
Record name | 1-Piperidineacetic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1353972-52-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperidineacetic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701169717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.